METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
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Overview
Description
METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound that features a benzodioxole moiety, a pyrrolidinone ring, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves multiple steps. One common synthetic route includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate is then subjected to further reactions to introduce the pyrrolidinone and benzoate functionalities. Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as sodium hydride or potassium tert-butoxide.
Scientific Research Applications
METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing inflammation . Additionally, the compound may bind to receptors or other proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can be compared with other benzodioxole derivatives and pyrrolidinone-containing compounds:
Benzodioxole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have shown significant anticancer activity.
Pyrrolidinone Derivatives: These compounds are known for their diverse biological activities, including enzyme inhibition and receptor modulation.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[3-(1,3-benzodioxol-5-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-20(25)13-3-5-14(6-4-13)22-18(23)9-15(19(22)24)21-10-12-2-7-16-17(8-12)28-11-27-16/h2-8,15,21H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQECZECDHGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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